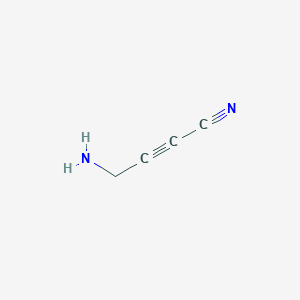

4-Aminobut-2-ynenitrile

Description

Structure

3D Structure

Properties

CAS No. |

739362-18-6 |

|---|---|

Molecular Formula |

C4H4N2 |

Molecular Weight |

80.09 g/mol |

IUPAC Name |

4-aminobut-2-ynenitrile |

InChI |

InChI=1S/C4H4N2/c5-3-1-2-4-6/h3,5H2 |

InChI Key |

BQLHZJVXMLIWMK-UHFFFAOYSA-N |

Canonical SMILES |

C(C#CC#N)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Aminobut 2 Ynenitrile and Its Complex Derivatives

Synthetic Routes to the 4-Aminobut-2-ynenitrile Scaffold

The synthesis of 4-aminobut-2-ynenitrile requires the strategic introduction of three key functional groups: an amino group, an alkyne, and a nitrile. The order and method of their introduction can vary, leading to different synthetic pathways.

Strategies for Alkyne and Nitrile Group Introduction

The construction of the but-2-ynenitrile (B82807) backbone is a critical step. One common approach involves starting with a propargylic precursor. For instance, propargyl alcohol can be oxidized to the corresponding aldehyde, which can then be converted to the nitrile. Alternatively, a propargyl halide can undergo nucleophilic substitution with a cyanide source.

Another strategy involves the modification of a pre-existing butanenitrile derivative. This could entail the introduction of a double bond followed by bromination and dehydrobromination to form the alkyne. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

A hypothetical synthetic sequence is presented in Table 1.

Table 1: Hypothetical Synthetic Strategies for the But-2-ynenitrile Core

| Starting Material | Reagents | Intermediate | Final Product (before amination) |

| Propargyl alcohol | 1. MnO22. HCN, cat. KCN | Propargyl aldehyde | 4-Hydroxybut-2-ynenitrile |

| Propargyl bromide | NaCN, DMSO | - | But-2-ynenitrile |

| But-3-enenitrile | 1. NBS, light2. 2 eq. NaNH2 | 4-Bromobut-2-enenitrile | But-2-ynenitrile |

Strategies for Amino Group Incorporation

With the alkyne and nitrile functionalities in place, the amino group can be introduced. If the synthesis starts from a precursor already containing a leaving group at the 4-position, such as 4-bromobut-2-ynenitrile, a direct nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent can be employed.

Alternatively, if a precursor like 4-hydroxybut-2-ynenitrile is synthesized, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) before reaction with an amine source. Reductive amination of a corresponding aldehyde, 4-oxobut-2-ynenitrile, is another viable route.

Chemoselective Incorporation of the 4-Aminobut-2-ynyl Moiety into Diverse Molecular Systems

The presence of multiple reactive sites in 4-aminobut-2-ynenitrile allows for its use as a building block in the synthesis of more complex molecules. The chemoselectivity of its reactions is key to its utility.

Formation of Ethers via Alkynylation-Substitution Strategies

The 4-aminobut-2-ynyl moiety can be incorporated into larger molecules through the formation of ether linkages. This can be achieved through a Williamson-type ether synthesis. For this to occur, the amino group of 4-aminobut-2-ynenitrile would typically need to be protected to prevent its reaction with the alkylating agent. The resulting N-protected 4-aminobut-2-yn-1-ol (B1367204) (if starting from a precursor with a hydroxyl group) can be deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Conversely, an N-protected 4-aminobut-2-ynyl halide could react with an alkoxide to form the desired ether. The choice of route depends on the steric and electronic properties of the reacting partners.

Construction of Advanced Molecular Architectures

The bifunctional nature of 4-aminobut-2-ynenitrile makes it an attractive component for the construction of polymers and macrocycles. The amino group can participate in amide bond formation or other polymerization reactions, while the alkyne can be utilized in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole-containing structures.

This dual reactivity allows for the synthesis of complex, three-dimensional architectures with precisely controlled connectivity.

Synthetic Approaches to Substituted 4-Aminobut-2-ynenitrile Derivatives

The 4-aminobut-2-ynenitrile scaffold can be further functionalized to create a library of substituted derivatives. The amino group can be acylated, alkylated, or arylated to introduce a wide variety of substituents.

The terminal alkyne, if present (i.e., in a derivative where the nitrile is not at the terminus of the alkyne), can undergo Sonogashira coupling with aryl or vinyl halides to introduce carbon-based substituents. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the molecular diversity that can be generated from this versatile building block.

Table 2: Potential Reactions for the Synthesis of Substituted 4-Aminobut-2-ynenitrile Derivatives

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or anhydride, base | Amide |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | Aryl-substituted alkyne |

| Nitrile Hydrolysis | H3O+, heat | Carboxylic acid |

| Nitrile Reduction | LiAlH4 or H2, catalyst | Primary amine |

Catalysis in the Synthesis of 4-Aminobut-2-ynenitrile-Containing Molecules

The introduction of amino and nitrile functionalities onto an alkyne backbone can be achieved through various catalytic methods. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Catalytic approaches to the synthesis of aminonitriles often involve multi-component reactions or the functionalization of pre-existing scaffolds. For instance, the Strecker reaction, a classic method for α-aminonitrile synthesis, can be catalyzed by a variety of catalysts, including indium powder in water for a green synthesis approach nih.gov. While traditionally used for aldehydes and ketones, modifications could potentially allow for its application in alkyne-containing substrates.

Transition metal catalysis plays a pivotal role in the synthesis of complex molecules. Metals such as palladium, copper, rhodium, and nickel are known to catalyze a wide range of transformations that could be relevant to the synthesis of 4-aminobut-2-ynenitrile derivatives. For example, nickel-catalyzed deaminative cyanation has been developed to convert alkyl amines into alkyl nitriles using a less toxic cyanide source like Zn(CN)2 nih.gov. This method could be adapted for amines containing an alkyne moiety.

Furthermore, hydroamination of alkynes, which involves the addition of an N-H bond across a carbon-carbon triple bond, is a powerful tool for the synthesis of enamines and imines, which are precursors to amines libretexts.org. Lanthanide catalysts have shown efficacy in both intramolecular and intermolecular hydroamination reactions of alkynes libretexts.org. The resulting enamines or imines could then be subjected to a cyanation step.

Organocatalysis has also emerged as a powerful strategy for the synthesis of α-aminonitriles, offering a metal-free alternative mdpi.com. These catalysts can be employed in Strecker-type reactions and cross-dehydrogenative coupling reactions mdpi.com.

The table below summarizes various catalytic systems that could be hypothetically applied to the synthesis of 4-aminobut-2-ynenitrile or its precursors.

| Catalytic System | Reaction Type | Potential Application in Synthesis | Reference |

| Indium Powder in Water | Strecker Reaction | Synthesis of α-aminonitriles from alkyne-containing aldehydes. | nih.gov |

| Nickel/Xantphos | Deaminative Cyanation | Conversion of an amino group to a nitrile in an alkyne-containing substrate. | nih.gov |

| Lanthanocene Complexes | Hydroamination | Addition of an amine to an alkyne to form an enamine or imine precursor. | libretexts.org |

| Chiral Organocatalysts | Strecker-type Reactions | Asymmetric synthesis of chiral aminonitrile derivatives. | mdpi.com |

| Copper(I) Complexes | Nitrene Insertion | Catalytic amination of C-H bonds, potentially applicable to alkyne precursors. | nih.gov |

Advanced Synthetic Strategies and Retrosynthetic Analysis

The design of a synthetic route to a complex molecule like a derivative of 4-aminobut-2-ynenitrile relies heavily on retrosynthetic analysis. This approach involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

A plausible retrosynthetic analysis of a generic complex derivative of 4-aminobut-2-ynenitrile (Target Molecule 1) is depicted below. The primary disconnections would likely target the C-N and C-CN bonds, as these are key functionalities.

Retrosynthetic Analysis of a 4-Aminobut-2-ynenitrile Derivative

Following this retrosynthetic logic, a forward synthesis could involve several advanced strategies:

Convergent Synthesis: This strategy involves synthesizing different fragments of the molecule separately and then coupling them together in the final steps. For a complex derivative, one fragment could be the 4-aminobut-2-ynenitrile core, which is then coupled to other functionalities.

Domino Reactions: Also known as tandem or cascade reactions, these processes involve multiple bond-forming events occurring in a single pot without the isolation of intermediates. A potential domino reaction for a derivative could involve a hydroamination followed by an in-situ cyanation.

Click Chemistry: The alkyne functionality in 4-aminobut-2-ynenitrile makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to introduce triazole rings into the final structure.

A hypothetical synthetic route based on the retrosynthetic analysis could start with a terminal alkyne. This alkyne could undergo a Sonogashira coupling with a suitable partner to introduce complexity. The amino group could be introduced via a hydroamination reaction or by substitution of a leaving group. Finally, the nitrile group could be installed using a cyanation agent.

The table below outlines some potential synthetic transformations that could be employed in a multi-step synthesis of a 4-aminobut-2-ynenitrile derivative.

| Transformation | Reagents and Conditions | Purpose |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, base | C-C bond formation to build the carbon skeleton. |

| Hydroamination | Lanthanide or other transition metal catalyst | Introduction of the amino group. |

| Cyanation | TMSCN, KCN, or other cyanide source | Installation of the nitrile functionality. |

| Protection/Deprotection | Various protecting groups (e.g., Boc for amines) | To mask reactive functional groups during synthesis. |

The development of synthetic routes to molecules like 4-aminobut-2-ynenitrile and its derivatives is an active area of research, driven by the potential of these compounds as building blocks in medicinal chemistry and materials science. The strategic application of catalysis and advanced synthetic methodologies is key to accessing these valuable compounds efficiently and selectively.

Explorations of Reactivity and Mechanistic Pathways of 4 Aminobut 2 Ynenitrile

Reactivity Profile of the Terminal Nitrile Group

The nitrile group in 4-aminobut-2-ynenitrile is a versatile functional group, susceptible to both nucleophilic and electrophilic attacks.

Nucleophilic Additions and Cyclization Reactions

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various nitrogen-containing heterocycles, which are significant motifs in medicinal chemistry. For instance, in the presence of suitable reagents, the nitrile group can undergo cyclization to form pyridones, which have shown potential as phosphodiesterase 3A (PDE3A) inhibitors. googleapis.com

Electrophilic Activation and Transformations

The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it nucleophilic and susceptible to electrophilic attack. Activation of the nitrile group by an electrophile can facilitate various transformations. A notable example is the [2+2+2] cycloaddition reaction, where nitriles can react with alkynes and heterocumulenes in the presence of a transition-metal catalyst to form six-membered heterocycles. organicreactions.org This atom-economical method provides an efficient route to complex cyclic systems.

Another important transformation is the [3+2] cycloaddition with nitrile oxides. Nitrile oxides, which can be generated in situ, react with alkynes to furnish isoxazoles, a class of stable aromatic heterocycles. tandfonline.comyoutube.com This type of 1,3-dipolar cycloaddition is a powerful tool for the rapid construction of five-membered rings. youtube.comacs.orgresearchgate.net

Reactivity Profile of the Internal Alkyne Moiety

The internal alkyne in 4-aminobut-2-ynenitrile is a region of high electron density, making it reactive towards a variety of reagents.

Addition Reactions (e.g., Hydroamination, Halogenation)

The carbon-carbon triple bond can undergo addition reactions. Hydroamination, the addition of an N-H bond across the alkyne, is a particularly important transformation. This reaction can be catalyzed by various transition metal complexes, including those of gold and tantalum. nih.govnih.gov The hydroamination of internal alkynes can lead to the formation of imines and enamines, which are valuable synthetic intermediates. nih.gov The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.

Hydration of internal alkynes, which can be achieved under acidic conditions, leads to the formation of ketones. youtube.com This transformation proceeds through an enol intermediate which then tautomerizes to the more stable keto form. youtube.com

Cycloaddition Chemistry (e.g., [2+2+2], [3+2])

As mentioned earlier, the alkyne moiety readily participates in cycloaddition reactions. In [2+2+2] cycloadditions, the alkyne can react with another alkyne and a nitrile to form substituted pyridines. organicreactions.org This reaction is typically catalyzed by late-transition-metal complexes.

The alkyne also serves as an excellent dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like nitrile oxides to yield isoxazoles. tandfonline.comyoutube.com This reaction is a cornerstone of heterocyclic synthesis, providing a straightforward entry to five-membered aromatic rings.

Metal-Catalyzed Transformations (e.g., Coupling Reactions)

The alkyne can participate in a variety of metal-catalyzed transformations that are fundamental in modern organic synthesis. mit.edu These include coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. For instance, nickel-catalyzed hydroalkylation of internal alkynes with Katritzky pyridinium (B92312) salts provides access to tri-substituted alkenes. rsc.org This reaction proceeds via a C-N bond activation of an amine.

Furthermore, nickel-catalyzed reductive hydrocyanation of internal alkynes has been developed using malononitrile (B47326) as a cyanide source. acs.org Recent advancements have also demonstrated the direct amidation of terminal alkynes via copper-catalyzed C-H activation, offering a direct route to ynamides. nih.gov While 4-aminobut-2-ynenitrile has an internal alkyne, related metal-catalyzed methodologies could potentially be adapted. Transition-metal-catalyzed aminocarbonylation reactions are also a powerful tool for the synthesis of amides and N-heterocycles. nih.gov

Interactive Data Table: Reactivity Summary of 4-Aminobut-2-ynenitrile Functional Groups

| Functional Group | Reagent/Reaction Type | Product Class | Reference(s) |

| Nitrile | Nucleophilic Addition/Cyclization | Pyridones | googleapis.com |

| [2+2+2] Cycloaddition with Alkynes | Substituted Pyridines | organicreactions.org | |

| [3+2] Cycloaddition with Nitrile Oxides | Isoxazoles | tandfonline.comyoutube.com | |

| Alkyne | Hydroamination (Metal-catalyzed) | Imines, Enamines | nih.govnih.gov |

| Hydration (Acid-catalyzed) | Ketones | youtube.com | |

| [2+2+2] Cycloaddition with Nitriles | Substituted Pyridines | organicreactions.org | |

| [3+2] Cycloaddition with Nitrile Oxides | Isoxazoles | tandfonline.comyoutube.com | |

| Hydroalkylation (Ni-catalyzed) | Tri-substituted Alkenes | rsc.org | |

| Reductive Hydrocyanation (Ni-catalyzed) | Alkenyl Nitriles | acs.org |

Reactivity Profile of the Primary Amino Group

The primary amino group in 4-aminobut-2-ynenitrile is a principal site for chemical reactions. As a nucleophilic center, it readily participates in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds. The reactivity of this group is electronically influenced by the adjacent propargylic system and the distal nitrile group.

The primary amino group of 4-aminobut-2-ynenitrile is anticipated to undergo typical amidation and alkylation reactions, which are fundamental transformations for the synthesis of more complex derivatives.

Amidation can be achieved through the reaction of the amino group with acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct. Furthermore, biocatalytic methods, which are considered green alternatives, can be employed. For instance, lipases have been shown to catalyze amidation reactions, often by first forming an ester intermediate in situ which then undergoes aminolysis. rsc.org

Alkylation of the primary amino group can lead to the formation of secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes be challenging to control the degree of alkylation. A more controlled approach involves reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. Recent advancements in catalysis have introduced metal-free methods for N-alkylation. For example, tris(pentafluorophenyl)borane, B(C6F5)3, has been effectively used as a catalyst for the N-alkylation of a range of amines with aryl esters. rsc.org The construction of a C-N bond at the propargylic position is a valuable transformation for producing synthetically useful propargyl amines. rsc.org

| Reaction Type | Reagent | Potential Product | General Conditions |

|---|---|---|---|

| Amidation | Acetyl Chloride | N-acetyl-4-aminobut-2-ynenitrile | Base (e.g., triethylamine), aprotic solvent |

| Alkylation | Methyl Iodide | N-methyl-4-aminobut-2-ynenitrile | Base (e.g., K2CO3), polar aprotic solvent |

| Reductive Amination | Acetone, NaBH3CN | N-isopropyl-4-aminobut-2-ynenitrile | Mildly acidic conditions, methanol |

The presence of both a nucleophilic amino group and an electrophilic nitrile group within the same molecule makes 4-aminobut-2-ynenitrile a valuable precursor for the synthesis of heterocyclic compounds. Aminonitriles, in general, are recognized as versatile building blocks in heterocyclic chemistry. nih.govuni-mainz.de

The primary amino group can undergo condensation reactions with various carbonyl compounds to form imines. These imines can then participate in intramolecular or intermolecular reactions to form a wide array of cyclic structures. For example, the reaction of α-aminonitriles with aminothiols is a known route to thiazoline (B8809763) derivatives. nih.govresearchgate.net While 4-aminobut-2-ynenitrile is a γ-aminonitrile, analogous cyclization strategies could potentially be developed with suitable bifunctional reagents.

Furthermore, the related class of compounds, β-enaminonitriles, are extensively used as precursors for the synthesis of various heterocycles, including pyridines, pyrimidines, and fused heterocyclic systems. researchgate.netnih.gov The reactivity of 4-aminobut-2-ynenitrile could be harnessed to produce similar heterocyclic frameworks under conditions that might promote isomerization or intramolecular cyclization.

| Reactant | Potential Heterocyclic Product | General Reaction Type |

|---|---|---|

| 1,3-Dicarbonyl Compound | Substituted Pyridine or Pyrrole | Condensation and Cyclization |

| Isothiocyanate | Thiourea derivative, potentially leading to Thiazine | Addition and Cyclization |

| Guanidine | Aminopyrimidine derivative | Condensation and Cyclization |

Interplay of Functional Group Reactivity in Complex Chemical Environments

The coexistence of a primary amine, an alkyne, and a nitrile group within 4-aminobut-2-ynenitrile leads to a multifaceted reactivity profile where the functional groups can influence one another's reactivity or participate in tandem reactions. The amino group primarily behaves as a nucleophile, the alkyne can undergo both nucleophilic and electrophilic additions as well as cycloaddition reactions, and the nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine.

In prebiotic chemistry, α-aminonitriles, which are products of the Strecker synthesis, are considered pivotal intermediates in the formation of amino acids through hydrolysis. wikipedia.orgmasterorganicchemistry.com Prior to hydrolysis, these aminonitriles are capable of reacting with other molecules in a complex primordial soup. For instance, their reaction with aminothiols such as cysteine has been proposed as a pathway to dipeptides. nih.govresearchgate.net

The propargylamine (B41283) structural motif is a significant pharmacophore found in numerous bioactive molecules and is a versatile intermediate in organic synthesis. nih.gov The synthesis of propargylamines is often accomplished through multicomponent reactions, such as the A³ coupling of an alkyne, an aldehyde, and an amine. nih.govorganic-chemistry.org

Proposed Reaction Mechanisms and Kinetic Studies of Specific Transformations

The Strecker synthesis of α-aminonitriles is a well-established reaction. Its mechanism involves the initial condensation of an aldehyde or ketone with ammonia (B1221849) to form an imine. This is followed by the nucleophilic addition of a cyanide ion to the imine carbon to yield the α-aminonitrile. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

The synthesis of propargylamines can be catalyzed by various transition metals, with copper being commonly employed. A plausible mechanism for the copper-catalyzed reaction involves the formation of a copper acetylide intermediate. This intermediate then adds to an iminium ion, which is generated in situ from the reaction of an amine and an aldehyde. nih.gov In some cases, Lewis acids like B(C6F5)3 can catalyze the conversion of N-alkylamines to propargylamines by promoting C-H activation and subsequent alkynylation. nih.govacs.org

The cyclization of aminonitriles with other bifunctional molecules, such as the reaction with aminothiols to form thiazolines, is thought to proceed via the nucleophilic attack of the thiol group on the nitrile carbon, followed by an intramolecular cyclization with the elimination of ammonia. nih.gov

Computational and Theoretical Insights into 4 Aminobut 2 Ynenitrile Chemistry

Quantum Chemical Characterization of Electronic and Molecular Structure

A foundational step in understanding any chemical compound is the characterization of its electronic and molecular structure through quantum chemical calculations.

Bonding Analysis and Hybridization States

A theoretical analysis would begin with geometry optimization to find the lowest energy conformation of the molecule. For 4-aminobut-2-ynenitrile (H₂N-CH₂-C≡C-C≡N), this would involve determining bond lengths, bond angles, and dihedral angles.

The hybridization of the carbon and nitrogen atoms is central to the molecule's structure. The two nitrile carbons and the two acetylenic carbons would be expected to exhibit sp hybridization, leading to a linear arrangement of the C-C≡C-C≡N backbone. The methylene (B1212753) carbon (-CH₂-) adjacent to the amino group would be sp³ hybridized, and the amino nitrogen would also be approximately sp³ hybridized, adopting a trigonal pyramidal geometry.

A detailed bonding analysis, likely using Natural Bond Orbital (NBO) theory, would quantify the nature of the chemical bonds, including the sigma (σ) and pi (π) contributions in the triple bonds and the polar covalent bonds involving nitrogen.

Molecular Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface is a key tool for predicting chemical reactivity. tci-thaijo.org For 4-aminobut-2-ynenitrile, an MEP map would visualize the electron density distribution. It is expected that regions of negative potential (red/yellow) would be concentrated around the nitrogen atoms of the amino and nitrile groups due to their high electronegativity, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino group and the methylene group, marking them as potential sites for nucleophilic attack.

Global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), would provide quantitative measures of the molecule's reactivity. These descriptors include:

| Reactivity Descriptor | Formula | Predicted Significance for 4-Aminobut-2-ynenitrile |

| HOMO-LUMO Energy Gap | Egap = ELUMO - EHOMO | A smaller gap generally implies higher reactivity. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(ELUMO + EHOMO) / 2 | Indicates the ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electrophilic character of the molecule. |

These calculations would help in understanding the molecule's stability and its propensity to engage in various chemical reactions. tci-thaijo.org

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is crucial for mapping out potential reaction mechanisms, identifying intermediates, and calculating the energy barriers associated with these transformations.

Transition State Elucidation

For any proposed reaction involving 4-aminobut-2-ynenitrile, such as nucleophilic addition to the alkyne or reactions at the nitrile group, computational methods would be used to locate the transition state (TS) structure. A transition state represents the highest energy point along the reaction coordinate. Its geometry is characterized by having exactly one imaginary vibrational frequency. The elucidation of this structure is fundamental to understanding the kinetic feasibility of a reaction.

Spectroscopic Data Prediction and Validation

Computational chemistry allows for the prediction of various spectra, which can be used to validate and interpret experimental findings. For 4-aminobut-2-ynenitrile, predicted vibrational and electronic spectra would be of significant interest.

A frequency calculation on the optimized geometry would yield the theoretical vibrational (infrared and Raman) spectrum. The predicted frequencies and their intensities could be compared with experimental data to confirm the structure. Key vibrational modes would include:

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) |

| N-H stretch (amino group) | 3300 - 3500 |

| C≡N stretch (nitrile group) | 2220 - 2260 |

| C≡C stretch (alkyne) | 2100 - 2260 |

| C-H stretch (methylene group) | 2850 - 2960 |

| N-H bend (amino group) | 1590 - 1650 |

Time-Dependent DFT (TD-DFT) calculations would be employed to predict the electronic absorption spectrum (UV-Vis). This would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π, π→π), providing insight into the molecule's photophysical properties.

While direct computational studies on 4-aminobut-2-ynenitrile are not readily found, the established theoretical chemistry toolkit is poised to uncover the rich chemical nature of this molecule once it becomes a focus of investigation.

Investigation of Intermolecular Interactions and Solvation Effects

The intermolecular interactions of 4-aminobut-2-ynenitrile are primarily dictated by the presence of the amino (-NH2), cyano (-C≡N), and alkynyl (-C≡C-) functional groups. These groups allow for a variety of non-covalent interactions, including hydrogen bonding and π-system interactions, which are crucial in determining the molecule's physical properties and its behavior in solution.

Hydrogen Bonding:

The primary amine group in 4-aminobut-2-ynenitrile can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). The nitrile group, with its electronegative nitrogen atom and a lone pair, is a potent hydrogen bond acceptor.

In a protic solvent like water, 4-aminobut-2-ynenitrile can form multiple hydrogen bonds. The amino group can donate hydrogen bonds to the oxygen atoms of water molecules and accept hydrogen bonds from the hydrogen atoms of water. The nitrile nitrogen can also accept a hydrogen bond from a water molecule. Computational studies on similar aminonitrile structures have shown that the nitrile nitrogen is often a more favorable hydrogen bond acceptor site than the amino nitrogen, a phenomenon attributed to resonance effects that can increase the hydrogen-bond basicity of the cyano nitrogen. nih.gov

π-System Interactions:

The carbon-carbon triple bond of the alkyne moiety and the carbon-nitrogen triple bond of the nitrile group create electron-rich π-systems. These can participate in π-π stacking interactions with other aromatic or unsaturated molecules. Furthermore, the π-system of the alkyne can interact with cations through cation-π interactions or with other electron-deficient systems.

Solvation Effects:

Solvation significantly influences the conformation and reactivity of 4-aminobut-2-ynenitrile. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in computational chemistry to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. aip.org These models can provide insights into the stabilization of different conformers and transition states in solution.

For instance, in a polar solvent, conformations that have a larger dipole moment will be preferentially stabilized. The solvation shell around the molecule will be structured to maximize favorable intermolecular interactions. Water molecules, for example, will orient themselves to form hydrogen bonds with the amino and nitrile groups.

To illustrate the impact of solvation on the energetics of 4-aminobut-2-ynenitrile, a hypothetical set of data is presented in the table below. This data, while not from direct experimental or computational studies on this specific molecule, is representative of the types of values obtained for similar small organic molecules.

| Property | Gas Phase (Illustrative) | Water (PCM, Illustrative) | Acetonitrile (PCM, Illustrative) |

| Dipole Moment (Debye) | 3.5 D | 4.8 D | 4.5 D |

| Solvation Energy (kcal/mol) | 0 | -8.2 | -6.5 |

This table presents illustrative data to demonstrate the expected trends in computational results for 4-aminobut-2-ynenitrile. The values are not based on published experimental or computational data for this specific molecule.

The table demonstrates that the dipole moment is expected to increase in polar solvents due to the polarization of the electron density. The negative solvation energy indicates that the molecule is stabilized in solution compared to the gas phase, with greater stabilization in the more polar solvent (water).

Advanced Computational Methodologies Applied to 4-Aminobut-2-ynenitrile Systems

A thorough understanding of the electronic structure, reactivity, and non-covalent interactions of 4-aminobut-2-ynenitrile requires the application of sophisticated computational methodologies.

Density Functional Theory (DFT):

Density Functional Theory (DFT) is a widely used method for studying molecules of this size due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. nih.gov For a more accurate description of non-covalent interactions, such as hydrogen bonding and π-π stacking, dispersion-corrected DFT methods (e.g., B3LYP-D3, ωB97X-D) are essential.

Ab Initio Methods:

Higher-level ab initio methods, while more computationally demanding, can provide benchmark results for smaller systems or for refining DFT calculations. Møller-Plesset perturbation theory (e.g., MP2) is often used to account for electron correlation, which is crucial for accurately describing intermolecular interactions. nih.govacs.org For highly accurate energy calculations, coupled-cluster methods like CCSD(T) can be employed, though they are typically limited to smaller molecular systems or single-point energy calculations on DFT-optimized geometries.

Explicit Solvation Models:

While implicit solvation models are useful, a more detailed picture of solute-solvent interactions can be obtained using explicit solvation models. This involves surrounding the 4-aminobut-2-ynenitrile molecule with a number of solvent molecules and performing calculations on the entire cluster. This approach allows for the direct study of the structure and energetics of the first solvation shell. Combining explicit and implicit models (e.g., a few explicit water molecules treated quantum mechanically within a PCM continuum) can provide a highly accurate description of solvation.

Molecular Dynamics (MD) Simulations:

To study the dynamic behavior of 4-aminobut-2-ynenitrile in solution, molecular dynamics (MD) simulations are invaluable. Using force fields parameterized from quantum mechanical calculations, MD simulations can track the motion of the solute and solvent molecules over time, providing insights into conformational changes, diffusion, and the time-averaged structure of the solvation shell.

Below is a table summarizing some of the advanced computational methodologies and their typical applications in the study of molecules like 4-aminobut-2-ynenitrile.

| Methodology | Basis Set/Functional (Example) | Typical Application |

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties (HOMO, LUMO), reaction pathways. |

| Dispersion-Corrected DFT | ωB97X-D/aug-cc-pVTZ | Accurate calculation of non-covalent interaction energies (hydrogen bonding, π-stacking). |

| Møller-Plesset Perturbation Theory (MP2) | MP2/6-311++G(d,p) | High-accuracy geometry and interaction energy calculations, benchmark for DFT methods. |

| Coupled-Cluster Theory | CCSD(T)/cc-pVTZ | Gold-standard single-point energy calculations for very high accuracy. |

| Implicit Solvation (PCM) | IEFPCM | Calculation of solvation free energies, study of solvent effects on properties and reactivity. aip.org |

| Explicit Solvation + QM/MM | (e.g., AMBER + B3LYP/6-31G*) | Detailed study of the first solvation shell structure and dynamics, enzyme-substrate interactions. |

| Molecular Dynamics (MD) | (e.g., OPLS-AA Force Field) | Simulation of molecular motion in solution, conformational analysis, calculation of transport properties. |

This table provides examples of computational methodologies and is not an exhaustive list. The choice of method and basis set depends on the specific research question and available computational resources.

Through the application of these advanced computational techniques, a detailed and nuanced understanding of the chemical and physical properties of 4-aminobut-2-ynenitrile can be achieved, paving the way for its potential applications in various fields of chemistry.

Advanced Applications and Research Frontiers for 4 Aminobut 2 Ynenitrile

Utility in the Synthesis of Chemically Complex Targets

The strategic placement of reactive sites within 4-aminobut-2-ynenitrile makes it a valuable precursor for the construction of intricate molecular frameworks. Its utility spans from being a fundamental building block for diverse organic molecules to serving as a key synthon in more complex, convergent synthetic strategies.

Propargylamines, the class of compounds to which 4-aminobut-2-ynenitrile belongs, are well-established as valuable precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netnih.gov These heterocyclic motifs are central to many pharmaceuticals, natural products, and agrochemicals. The reactivity of the alkyne and amine groups in 4-aminobut-2-ynenitrile allows for various cyclization reactions to form pyridines, pyrroles, and other important ring systems. researchgate.net For instance, the gold-catalyzed reaction of propargylamines with carbonyl compounds provides a direct route to substituted pyridines. beilstein-journals.org The presence of the nitrile group in 4-aminobut-2-ynenitrile adds another layer of synthetic utility, as it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the diversity of accessible molecular scaffolds.

The closely related isomer, 3-aminobut-2-enenitrile, has been extensively used in the synthesis of complex molecules such as dihydropyridines and pyrrolo[3,2-d]pyrimidines, highlighting the potential of aminobutenenitrile scaffolds in constructing medicinally relevant compounds. nih.govnih.gov While direct literature on the synthetic applications of 4-aminobut-2-ynenitrile is not as extensive, the fundamental reactivity of its functional groups suggests analogous and potentially novel synthetic transformations.

Convergent synthesis, a strategy that involves the preparation of complex molecules from several independently synthesized fragments that are then joined together, offers significant advantages in terms of efficiency and yield. The bifunctional nature of 4-aminobut-2-ynenitrile makes it an ideal synthon for such strategies. Propargylamines are key components in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." researchgate.net This reaction allows for the efficient and specific ligation of the alkyne moiety of a 4-aminobut-2-ynyl-containing fragment to an azide-functionalized molecule.

This approach has been successfully employed in the convergent synthesis of complex architectures such as dendrimers and peptide mimics. beilstein-journals.org For example, a propargylamine (B41283) can be attached to a core structure and subsequently "clicked" with azide-bearing branches to rapidly build up a complex macromolecule. The amino group of the original 4-aminobut-2-ynenitrile synthon can then be further functionalized, adding another point of diversity to the final product. The nitrile group offers an additional handle for post-synthetic modification, further enhancing the utility of 4-aminobut-2-ynenitrile as a versatile synthon in convergent synthesis.

Design and Development of Chemical Probes Incorporating the 4-Aminobut-2-ynyl Scaffold

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The unique electronic and steric properties of the 4-aminobut-2-ynyl scaffold make it an attractive component in the design of novel probes for investigating complex chemical and biological systems.

The design of an effective chemical probe hinges on several key principles, including high affinity and selectivity for its target, and the ability to report on its binding event. The rigid, linear geometry of the alkyne in the 4-aminobut-2-ynyl scaffold can be exploited to position other functional groups in a precise orientation for interaction with a target protein or molecule. The amine and nitrile groups can serve as hydrogen bond donors and acceptors, respectively, contributing to binding affinity.

A significant example of a probe utilizing a related scaffold is 3-phenylsulfonyl-4-aminobut-2-enenitrile (PSAN), which has been developed as a "warhead" for ubiquitin-based probes. acs.orgacs.orgresearchgate.net In this design, the aminobutenenitrile core is functionalized to react specifically with cysteine residues in enzymes involved in the ubiquitin pathway. acs.orgacs.orgresearchgate.net This allows for the covalent labeling and subsequent study of these enzymes. The design of this probe highlights how the core aminonitrile structure can be modified to create highly specific and reactive tools for chemical biology.

Another example involves the incorporation of a 4-(aminobut-2-yn-1-yl) substituent into xanthine (B1682287) derivatives to create potent acetylcholinesterase inhibitors. ontosight.ai The aminobutynyl moiety in these compounds is designed to interact with specific residues in the active site of the enzyme, demonstrating the utility of this scaffold in designing targeted inhibitors. ontosight.ai

Once a probe incorporating the 4-aminobut-2-ynyl scaffold is designed, its interactions within a chemical or biological system must be thoroughly investigated. This often involves a combination of biochemical assays, spectroscopic techniques, and structural biology methods. For the aforementioned PSAN-based ubiquitin probes, their reactivity was tested against a panel of E2 conjugating enzymes. acs.orgacs.org The formation of covalent adducts was monitored by techniques such as SDS-PAGE, confirming the specific labeling of the target enzymes. acs.orgacs.org Such studies are crucial for validating the probe's mechanism of action and ensuring its utility for studying the target system.

The following table summarizes key research findings related to probes with scaffolds similar to 4-aminobut-2-ynenitrile:

| Probe/Scaffold | Target System | Key Research Finding |

| 3-Phenylsulfonyl-4-aminobut-2-enenitrile (PSAN) | Ubiquitin pathway enzymes | Acts as a biselectrophilic warhead that can be installed in place of the C-terminal glycine (B1666218) of ubiquitin to form ternary protein complexes. acs.orgacs.orgresearchgate.net |

| 4-(Aminobut-2-yn-1-yl) substituted xanthines | Acetylcholinesterase | The introduction of the 1-(4-(aminobut-2-yn-1-yl) substituent into the theobromine (B1682246) core significantly improved the inhibition of the enzyme. ontosight.ai |

These examples demonstrate the potential of the 4-aminobut-2-ynyl scaffold as a core component in the development of sophisticated chemical probes for exploring complex biological processes.

Potential for Materials Science Applications

The combination of a reactive alkyne, a nucleophilic amine, and a polar nitrile group makes 4-aminobut-2-ynenitrile a promising, yet largely unexplored, monomer for the synthesis of functional polymers and materials. Alkynitriles, in general, are of interest in materials science for the development of novel polymers and optoelectronic materials due to their unique electronic properties. rsc.org

The alkyne functionality can participate in polymerization reactions such as cyclotrimerization or serve as a site for post-polymerization modification via "click" chemistry. The amine group can be a key component in the formation of polyamides, polyimines, or polyureas. The nitrile group can enhance the thermal stability and solvent resistance of a polymer and can also be chemically modified. For instance, the polymerization of multifunctional aminonitriles through Strecker reactions has been shown to produce stable poly(α-aminonitrile) networks. rsc.org While these studies have not specifically utilized 4-aminobut-2-ynenitrile, they suggest a potential pathway for its incorporation into novel polymer structures.

The presence of multiple functional groups could allow for the creation of cross-linked polymers with tunable properties. The nitrile group, in particular, is known to contribute to high refractive indices in polymers, which could be beneficial for optical applications. Further research into the polymerization of 4-aminobut-2-ynenitrile could lead to the development of new materials with unique thermal, mechanical, and optical properties.

Precursors for Polymeric Materials

4-Aminobut-2-ynenitrile and its isomers serve as crucial monomers in the synthesis of specialized polymeric materials, particularly nitrogen-containing heterocycles like polydihydropyridines. The cyclocondensation reaction of an aminobut-2-enenitrile with polyaldehydes is a prominent method for creating these polymers. rsc.orgnih.gov This approach allows for the construction of multi-armed molecules and star-shaped polymers with unique properties. researchgate.net

For instance, the acid-catalyzed condensation of tetrakis-aldehydes with multiple equivalents of 3-aminobut-2-enenitrile yields tetrapodal 1,4-dihydropyridines. rsc.orgnih.gov These reactions demonstrate the utility of aminobut-2-enenitriles in creating complex, three-dimensional polymeric structures from relatively simple starting materials. The resulting polymers often possess interesting photophysical properties and have potential applications in optoelectronics. nih.gov

| Polymer Type | Precursors | Reaction Type | Reference |

|---|---|---|---|

| Polydihydropyridines | 3-Aminobut-2-enenitrile, Polyaldehydes | Cyclocondensation | rsc.orgnih.gov |

| Tetrapodal 1,4-Dihydropyridines | 3-Aminobut-2-enenitrile, Tetrakis-aldehydes | Acid-catalyzed Condensation | rsc.orgnih.govdntb.gov.ua |

| Poly(2,6-dimethyl-4-phenyl-1,4-dihydropyridinyl)arenes | 3-Aminobut-2-enenitrile, Poly(aldehydes) | One-pot, Acid-catalyzed Cyclocondensation | researchgate.net |

Components in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Star-shaped molecules are significant building blocks in this field, and 4-aminobut-2-ynenitrile is instrumental in their synthesis. nih.govrsc.org These molecules often feature a central core from which multiple "arms" extend, creating a well-defined three-dimensional architecture.

A key synthetic strategy involves reacting a central core molecule, such as one based on 1,3,5-triazine, with multiple equivalents of other reagents to build the arms. rsc.orgresearchgate.netrsc.org For example, a tris(aldehyde) core can be reacted with six equivalents of 3-aminobut-2-enenitrile in acetic acid to produce a star-shaped molecule with three tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) arms in high yield. rsc.orgresearchgate.netrsc.org The planarity and functionality of the s-triazine core, combined with the reactive nature of the aminonitrile, provide access to a wide array of complex molecules with applications in materials science and combinatorial chemistry. rsc.org

| Star-Shaped Molecule Core | Arm-Forming Reagent | Resulting Structure | Reference |

|---|---|---|---|

| 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde | 3-Aminobut-2-enenitrile | Tris(2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile) | rsc.orgresearchgate.netrsc.org |

| Tetrakis-aldehydes | 3-Aminobut-2-enenitrile | Tetrakis(1,4-dihydropyridinyl)methanes | rsc.orgnih.gov |

Role in Ligand Design and Coordination Chemistry

A coordination compound consists of a central metal atom or ion bonded to one or more molecules or ions known as ligands. libretexts.org The ability of metallic elements to act as Lewis acids allows them to form complexes with a variety of Lewis bases (ligands), which are molecules or ions that can donate a pair of electrons. libretexts.orgutexas.edu

4-Aminobut-2-ynenitrile possesses two potential coordination sites: the lone pair of electrons on the nitrogen atom of the amino group and the lone pair on the nitrogen of the nitrile group. This makes it a potential monodentate or bidentate ligand, capable of binding to metal centers to form coordination complexes. utexas.edu The strength of this interaction depends on the metal's properties and the ligand's ability to donate electrons. utexas.edu While the coordination chemistry of 4-aminobut-2-ynenitrile itself is an emerging area, related structures demonstrate this potential. For example, a substituted 3-[phenylsulfonyl]-4-aminobut-2-enenitrile (PSAN) has been developed as a sophisticated probe to study enzymatic reactions by covalently trapping two cysteine residues, mimicking a tetrahedral intermediate. acs.orgnih.gov This highlights the utility of the aminobut-2-enenitrile scaffold in designing highly specific molecules for bio-coordination applications.

| Functional Group | Role in Coordination | Potential Bonding Mode |

|---|---|---|

| Amino Group (-NH₂) | Lewis Base (electron pair donor) | Monodentate |

| Nitrile Group (-C≡N) | Lewis Base (electron pair donor) | Monodentate |

| Entire Molecule | Chelating Ligand | Bidentate |

Emerging Directions in Multicomponent Reaction Chemistry

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. researchgate.netnih.gov These reactions are highly valued in modern organic and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of complex molecules. nih.govmdpi.com

4-Aminobut-2-ynenitrile and its isomers are versatile reagents in a variety of MCRs. researchgate.net They are frequently used in the Hantzsch dihydropyridine (B1217469) synthesis and related reactions to produce a wide array of heterocyclic compounds. rsc.orginformahealthcare.com For example, a four-component reaction involving an aromatic aldehyde, tetronic acid, 3-aminobut-2-enenitrile, and phenylhydrazine (B124118) can efficiently produce complex pyrazolo[3,4-b]pyridin-5(4H)-one derivatives. orientjchem.orgscispace.com Similarly, a three-component reaction of chalcones, 3-aminobut-2-enenitrile, and ammonium (B1175870) acetate (B1210297) yields trisubstituted pyridine-3-carbonitrile (B1148548) derivatives. jocpr.com The ability to use this compound to build diverse heterocyclic scaffolds in a single, efficient step underscores its importance in developing new synthetic methodologies and discovering novel bioactive compounds. nih.gov

| Multicomponent Reaction | Reactants | Product Class | Reference |

|---|---|---|---|

| Four-component reaction | Aromatic aldehydes, Tetronic acid, 3-Aminobut-2-enenitrile, Phenylhydrazine | Furo[3,4-e]pyrazolo[3,4-b]pyridin-5(4H)-ones | orientjchem.orgscispace.com |

| Three-component reaction | Chalcones, 3-Aminobut-2-enenitrile, Ammonium acetate | Trisubstituted pyridine-3-carbonitriles | jocpr.com |

| Hantzsch-like reaction | Tris-aldehyde, 3-Aminobut-2-enenitrile | Tris(dihydropyridine) derivatives | rsc.orgrsc.org |

| Three-component reaction | Aldehyde, (E)-3-Aminobut-2-enenitrile, Dimedone | Hexahydroquinoline-3-carbonitriles | researchgate.net |

Intellectual Property and Patent Landscape for 4 Aminobut 2 Ynenitrile

Analysis of Existing Patents Involving 4-Aminobut-2-ynenitrile

Direct patent filings for the specific compound 4-aminobut-2-ynenitrile are not extensively documented, suggesting it is more frequently utilized as an intermediate or a structural motif within a larger claimed molecule rather than a primary inventive product itself. However, related structures and derivatives have appeared in the patent literature, primarily in the context of materials science and pharmaceuticals.

One notable area is in the development of antimicrobial agents. A patent for 4-aminobut-2-ynecarboxylic acid derivatives describes their use against a broad spectrum of gram-positive and gram-negative bacteria, as well as yeasts and molds. google.com These compounds are proposed for use in disinfecting skin, hair, and wounds, and for preserving textile fiber materials like cotton. google.com Their application extends to household and industrial cleaning formulations, including soaps, detergents, and hard surface cleaners. google.com

Another patent application discloses the use of a related compound, 3-aminobut-2-enenitrile, as an intermediate in the synthesis of novel 2-pyridone-based analogues. googleapis.com These final compounds are investigated as potential cardiotonic agents due to their inhibitory activity on phosphodiesterase3A (PDE3A), which could be beneficial in treating congestive heart failure. googleapis.com

The following table summarizes representative patents involving compounds structurally related to 4-aminobut-2-ynenitrile, highlighting their claimed applications.

Interactive Data Table: Patents Related to 4-Aminobut-2-ynenitrile and Derivatives

| Patent / Application Number | Title / Subject Matter | Key Application / Utility | Assignee / Inventor |

| EP1215198A1 | 4-Aminobut-2-yne carboxylic acid derivatives and their use as antimicrobial agents | Antimicrobial agents for disinfection, preservation of textiles, and in cleaning formulations. google.com | Ciba Specialty Chemicals Holding Inc. |

| WO2017072796A1 | Novel 2-pyridone based compounds as phosphodiesterase3A inhibitors | Intermediate (3-aminobut-2-enenitrile) for synthesis of cardiotonic agents. googleapis.com | Council of Scientific & Industrial Research (India) |

| US8252927B2 | Synthesis of substituted 4-amino-pyrimidines | Intermediate ((Z)-3-aminobut-2-enenitrile) in the synthesis of Vitamin B1. google.com | DSM IP ASSETS B.V. |

| WO2024182404A1 | RAS-PI3K modulators for the treatment of cancer | Mentions 4-aminobut-2-enenitrile (B13451227) in a synthesis scheme for cancer therapeutics. google.com | F. Hoffmann-La Roche AG |

Trends in Patenting Strategies for Related Alkyne/Nitrile/Amine Compounds

The patenting strategies for compounds containing alkyne, nitrile, and amine functional groups—the core components of 4-aminobut-2-ynenitrile—reveal broader trends in chemical innovation. These functional groups are prized for their versatile reactivity, making them valuable building blocks in organic synthesis.

Alkynes: Patenting strategies for alkynes often focus on their use in "click chemistry," particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create complex molecules with high efficiency and specificity. justia.com Patents also cover the development of strained or electronically activated alkynes that can undergo catalyst-free cycloaddition reactions, which is advantageous for biological applications. google.comgoogle.com Furthermore, the functionalization of alkynes is a major area of patent activity, with new catalytic methods being developed to create stereochemically defined multi-substituted alkenes, which are common motifs in bioactive compounds and advanced materials. acs.orgrsc.org

Nitriles: The nitrile group is a key electrophilic center, making it a target for nucleophilic addition reactions. wikipedia.org Patent strategies often revolve around the synthesis of α-aminonitriles via methods like the Strecker reaction, as these are crucial precursors to amino acids and various pharmaceuticals. mdpi.comwikipedia.orgresearchgate.net The conversion of nitriles into primary amines through catalytic hydrogenation is another significant area, driven by the importance of primary amines as intermediates in the fine chemical industry. researchgate.net Patents in this space often claim novel catalysts or improved processes that offer higher selectivity and yield. google.com

Amines: As fundamental building blocks, amines are ubiquitous in patent literature. Strategies often involve new methods for their synthesis, such as the reduction of nitriles or amides, and their incorporation into larger molecules to impart specific properties, like basicity for drug-receptor interactions or as a reactive handle for further chemical modification.

A prevailing trend across these functional groups is the patenting of not just the final compounds but also the synthetic methods and novel catalysts that enable their efficient and selective production. google.comgoogle.comgoogle.com This includes processes for creating chiral compounds, which is critical for the pharmaceutical industry where a specific enantiomer is often the active agent. mdpi.comresearchgate.net

Implications for Commercial and Academic Research Development

The existing patent landscape has significant implications for both commercial and academic researchers working with 4-aminobut-2-ynenitrile and related compounds.

For Commercial R&D: The limited number of patents that specifically claim 4-aminobut-2-ynenitrile as a core structure may suggest a "white space" or an area with freedom to operate. A company could potentially develop and patent novel applications for this specific compound without infringing on existing intellectual property. However, the broad patents covering the use of related alkyne-nitrile-amine structures in areas like antimicrobial agents or as intermediates for specific drug classes mean that any new application would need to be demonstrably novel and non-obvious.

Commercial entities looking to use 4-aminobut-2-ynenitrile as a building block must navigate the extensive patent literature on the synthesis and functionalization of alkynes and nitriles. The commercial production of amino acids and their derivatives, for example, is heavily patented. wikipedia.org Therefore, a company might focus its R&D on developing a more cost-effective or "greener" synthesis route for 4-aminobut-2-ynenitrile itself, which could then be patented and licensed. The main challenge for commercialization, particularly for aminonitriles, often lies in scalable production with controlled chirality. mdpi.comresearchgate.net

For Academic Research: Academic researchers often focus on fundamental discoveries, and the versatile reactivity of 4-aminobut-2-ynenitrile offers fertile ground. Researchers can explore its utility in novel multicomponent reactions, develop new catalysts for its selective transformation, or incorporate it into unique molecular architectures like macrocycles or polymers. rsc.org

While academic work can often proceed without direct concern for patent infringement under "research exemptions," the broader patent landscape can guide research toward areas of high potential impact and novelty. For instance, developing a new, highly efficient catalytic system for the asymmetric synthesis of derivatives from 4-aminobut-2-ynenitrile could be a significant academic achievement with clear potential for future commercial patenting. The trends seen in patent literature, such as the move towards sustainable chemistry and catalyst-free reactions, can also inspire new academic research projects. uni-heidelberg.de The linear geometry and electronic properties of the alkyne and nitrile groups make this compound an interesting subject for theoretical and mechanistic studies, which are fundamental to academic inquiry. libretexts.org

Conclusion and Outlook in 4 Aminobut 2 Ynenitrile Research

Identification of Persistent Challenges and Knowledge Gaps

The primary and most significant knowledge gap is the very existence of a robust, documented synthesis for 4-aminobut-2-ynenitrile. Without a reliable method of production, the scientific community cannot begin to explore its fundamental properties.

The key challenges and knowledge gaps can be summarized as follows:

Lack of Synthetic Methodology: There are no published, peer-reviewed methods for the synthesis of 4-aminobut-2-ynenitrile. Developing a selective and efficient synthesis is the first major hurdle.

Unknown Physicochemical Properties: Basic properties such as melting point, boiling point, solubility, and stability are completely uncharacterized.

Missing Spectroscopic Data: No reference spectra (NMR, IR, Mass Spectrometry) for 4-aminobut-2-ynenitrile are available. This data is crucial for the unambiguous identification and characterization of the compound.

Unexplored Reactivity: The reactivity profile of the compound is purely speculative. The interplay between the nucleophilic amine and the electrophilic nitrile and alkyne functionalities has not been investigated.

No Known Applications: Consequently, there are no established applications for 4-aminobut-2-ynenitrile in any field of chemical science.

Projection of Future Research Trajectories

The unexplored nature of 4-aminobut-2-ynenitrile presents a fertile ground for future chemical research. The trajectory for investigating this molecule would logically follow a fundamental, step-by-step approach.

Projected Research Phases for 4-Aminobut-2-ynenitrile

| Phase | Research Focus | Key Objectives |

|---|---|---|

| Phase 1: Synthesis | Development of a reliable synthetic route. | - Investigate multi-step syntheses from commercially available precursors.- Optimize reaction conditions to achieve acceptable yields and purity. |

| Phase 2: Characterization | Full spectroscopic and physicochemical analysis. | - Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry data.- Determine melting point, boiling point, and solubility. |

| Phase 3: Reactivity Studies | Exploration of the compound's chemical behavior. | - Investigate its use as a building block in cycloaddition reactions.- Explore its potential in forming heterocyclic compounds.- Study the selective functionalization of its amino, alkyne, and nitrile groups. |

| Phase 4: Application Screening | Investigation of potential utility. | - Screen for biological activity in medicinal chemistry assays.- Explore its use as a monomer or cross-linker in materials science.- Evaluate its potential as a ligand in coordination chemistry. |

Broader Impact on Chemical Science and Related Disciplines

Should future research overcome the initial challenges, 4-aminobut-2-ynenitrile could offer significant contributions to various scientific fields. Its unique trifunctional structure—possessing nucleophilic (amine) and electrophilic (alkyne, nitrile) centers—makes it a potentially versatile building block.

In organic synthesis , it could serve as a valuable precursor for a wide range of complex nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The alkyne and nitrile groups offer multiple pathways for cyclization and functionalization.

In medicinal chemistry , the molecule could act as a scaffold for the development of new therapeutic agents. The structural motifs present are found in various biologically active compounds. For example, related aminobutene derivatives have been investigated for their roles as precursors to neurotransmitters like GABA.

In materials science , the rigid alkyne unit and the reactive nitrile and amine groups suggest potential applications in the synthesis of novel polymers or functional materials. It could be explored as a monomer for polymerization or as a cross-linking agent to impart specific properties to a material.

The study of this currently obscure molecule could thus open new avenues in synthesis and lead to the discovery of novel compounds with valuable properties, underscoring the importance of exploring the uncharted corners of chemical space.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 4-Aminobut-2-ynenitrile, and how should researchers validate their data?

- Methodology : Use infrared (IR) spectroscopy to confirm the nitrile (-C≡N) and amine (-NH₂) functional groups by identifying characteristic absorption bands (e.g., ~2200 cm⁻¹ for nitriles and ~3300 cm⁻¹ for amines). Cross-validate with nuclear magnetic resonance (NMR) spectroscopy: ¹³C NMR should show a peak for the sp-hybridized carbon in the nitrile group (~110–130 ppm). Compare results with NIST Chemistry WebBook data or peer-reviewed spectral libraries .

- Validation : Perform triplicate measurements to assess reproducibility. Use reference compounds (e.g., acetonitrile for nitrile peaks) to calibrate instruments and rule out contamination .

Q. How can researchers optimize the synthesis of 4-Aminobut-2-ynenitrile to minimize side reactions?

- Methodology :

- Reaction Design : Use propargyl bromide as a starting material and introduce the amine group via nucleophilic substitution. Control reaction temperature (0–5°C) to suppress polymerization.

- Variable Optimization : Systematically vary solvent polarity (e.g., DMF vs. THF), stoichiometry of ammonia, and reaction time. Monitor progress via thin-layer chromatography (TLC) or GC-MS .

- Troubleshooting : If side products dominate, introduce a protecting group (e.g., Boc for -NH₂) before functionalization .

Q. What safety protocols are critical when handling 4-Aminobut-2-ynenitrile in laboratory settings?

- Risk Mitigation :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols. Maintain access to Material Safety Data Sheets (MSDS) for emergency reference .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of 4-Aminobut-2-ynenitrile’s reactivity?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model electron density distributions, focusing on the electron-deficient nitrile group and nucleophilic amine. Calculate HOMO-LUMO gaps to predict sites for electrophilic attack .

- Kinetic Studies : Simulate reaction pathways (e.g., cycloaddition with alkynes) using transition state theory. Validate computational results with experimental kinetic data (e.g., rate constants from UV-Vis spectroscopy) .

Q. What experimental strategies resolve contradictions in reported solubility data for 4-Aminobut-2-ynenitrile?

- Contradiction Analysis :

- Literature Review : Compile solubility values from peer-reviewed journals (avoiding non-academic sources like ). Note discrepancies in solvent systems (e.g., polar vs. nonpolar).

- Replication : Reproduce solubility tests under standardized conditions (25°C, 1 atm) using purified solvent batches. Quantify solubility via gravimetric analysis or HPLC .

- Error Sources : Assess impurities (e.g., residual amines from synthesis) via LC-MS and adjust purification methods (e.g., column chromatography) .

Q. How should researchers design a mechanistic study to investigate 4-Aminobut-2-ynenitrile’s role in click chemistry?

- Experimental Design :

- Hypothesis Testing : Propose that the nitrile group acts as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC). Test by reacting 4-Aminobut-2-ynenitrile with benzyl azide under varying Cu(I) concentrations .

- Control Experiments : Run parallel reactions with propargyl amine (lacking nitrile) to isolate the nitrile’s contribution. Use ¹H NMR to track triazole formation .

- Data Interpretation : Apply Lineweaver-Burk plots to analyze catalytic efficiency. Compare turnover numbers (TONs) with literature benchmarks .

Q. What methodologies ensure ethical rigor in publishing studies involving 4-Aminobut-2-ynenitrile?

- Ethical Compliance :

- Data Transparency : Disclose all raw data (e.g., spectral files, chromatograms) in supplementary materials. Use platforms like Zenodo for open-access archiving .

- Citation Practices : Cite primary literature (e.g., synthesis protocols from J. Org. Chem.) rather than patents or non-peer-reviewed sources. Follow ACS style for chemical nomenclature .

- Conflict of Interest : Declare funding sources (e.g., government grants vs. industry partnerships) to avoid bias allegations .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.